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Compound of Interest

Compound Name: Fmoc-Threoninol

Cat. No.: B557368

Fmoc-Threoninol is a chiral amino alcohol derivative where the amino group is protected by
the base-labile fluorenylmethoxycarbonyl (Fmoc) group.[1] Its structure, possessing two chiral
centers and two hydroxyl groups, makes it a unique and valuable reagent. The primary
hydroxyl group allows for the extension of a peptide chain from its C-terminus, while the
secondary hydroxyl on the side chain can be a site for post-translational modifications or can
influence the conformational properties of the final peptide.

The choice of the Fmoc protecting group is strategic. In the context of Solid-Phase Peptide
Synthesis (SPPS), orthogonality is paramount. The Fmoc group's lability to basic conditions
(typically piperidine) allows for its selective removal without disturbing the acid-labile protecting
groups commonly used for amino acid side chains (e.g., t-Bu, Trt, Pbf).[2][3] This orthogonal
protection scheme is the cornerstone of modern peptide synthesis, enabling the construction of
complex peptide sequences with high fidelity.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of Fmoc-Threoninol is
essential for its effective use in synthesis, including accurate reagent measurements, predicting
solubility, and ensuring stability. The properties of the most common isomer, Fmoc-L-threoninol,
are summarized below.
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Property Value Reference(s)
CAS Number 176380-53-3 [11[4]
Molecular Formula C19H21NO4 [41[5]
Molecular Weight 327.37 g/mol [41[6]
Appearance White to off-white solid/powder  [7][8]

Melting Point 91-98 °C [1]

Optical Rotation -2.50° + 1° (c=1 in Methanol) [1]

Boiling Point 586.50 °C (Predicted) [4]

2-8°C, Sealed in a dry
Storage Temperature _ _ [1]16]1[9]
environment, protect from light.

Note: Properties for other stereoisomers like Fmoc-D-threoninol (CAS: 252049-02-8) and
Fmoc-D-allo-threoninol (CAS: 143143-54-8) may vary, particularly in melting point and optical
rotation.[7][10]

Key Applications in Research and Development

Fmoc-Threoninol is not merely a reagent but a versatile tool that opens avenues in several
advanced research areas.

o Peptide Synthesis: Its most prominent role is as a C-terminal building block in SPPS.[1] By
anchoring Fmoc-Threoninol to a resin, a peptide-alcohol (a peptide with a C-terminal
alcohol instead of a carboxylic acid) can be synthesized. These structures are often more
resistant to enzymatic degradation and can serve as precursors to peptide aldehydes, which
are potent enzyme inhibitors.

o Drug Development: The ability to create modified peptides is crucial for medicinal chemistry.
[1][7] Incorporating Threoninol can enhance a drug candidate's pharmacokinetic profile,
improve stability, or alter its binding affinity to biological targets.[1]

¢ Bioconjugation: The hydroxyl groups of Threoninol provide reactive handles for
bioconjugation, allowing the attachment of other molecules like fluorophores, lipids, or
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polyethylene glycol (PEG) to a peptide.[1][7]

e Glycobiology: Fmoc-Threoninol serves as a scaffold for synthesizing glycopeptides. The
side-chain hydroxyl group mimics the natural O-glycosylation site of threonine, enabling
researchers to study the effects of specific glycosylation patterns on protein function and cell
signaling.[1][11]

Structural Representation and Synthesis Workflow

To visualize its structure and role in SPPS, we can use diagrams.

Chemical Structure of Fmoc-L-Threoninol

Caption: Chemical structure of Fmoc-L-Threoninol.

Workflow: Fmoc-Threoninol in a Solid-Phase Peptide
Synthesis (SPPS) Cycle

The following diagram illustrates the iterative process of adding an amino acid to a growing
peptide chain anchored by Threoninol on a solid support.
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Caption: A standard cycle in Fmoc-SPPS using Threoninol as the anchor.
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Experimental Protocol: Coupling of the First Amino
Acid

This protocol details a self-validating system for coupling the first amino acid to resin-bound
Fmoc-Threoninol. The causality for each step is explained to provide a deeper understanding.

Objective: To couple Fmoc-Alanine to Fmoc-L-Threoninol pre-loaded onto Wang resin.

Materials:

Fmoc-L-Threoninol-Wang Resin (0.5 mmol/g loading)

e Fmoc-Alanine (Fmoc-Ala-OH)

e HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
» N,N-Diisopropylethylamine (DIPEA)

e 20% (v/v) Piperidine in Dimethylformamide (DMF)

e Anhydrous DMF

e Dichloromethane (DCM)

» Methanol (MeOH)

Methodology:

¢ Resin Swelling (Activation of Resin Matrix):

o Place 1.0 g of Fmoc-L-Threoninol-Wang resin (0.5 mmol) in a solid-phase synthesis
vessel.

o Add 10 mL of DCM and gently agitate for 30 minutes.

o Drain the DCM. Add 10 mL of DMF and agitate for another 30 minutes. Drain the DMF.
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o Causality: Swelling the polystyrene resin is critical. It uncoils the polymer chains, making
the reactive sites (the threoninol hydroxyl groups) fully accessible for subsequent
reactions. DCM is used first for polystyrene resins, followed by the reaction solvent (DMF)
to ensure complete solvation.

e Fmoc Deprotection (Exposing the Reactive Amine):

o

Add 10 mL of 20% piperidine in DMF to the swollen resin.
o Agitate for 3 minutes, then drain.
o Add another 10 mL of 20% piperidine in DMF and agitate for 10 minutes.

o Causality: The Fmoc group is removed via a base-catalyzed (3-elimination mechanism.[12]
A two-step deprotection is standard practice. The first short treatment removes the bulk of
the Fmoc groups and the resulting dibenzofulvene-piperidine adduct. The second, longer
treatment ensures the reaction goes to completion.[12]

e Washing (Removal of Reagents):

o Wash the resin by adding 10 mL of DMF, agitating for 1 minute, and draining. Repeat this
step 5-7 times.

o Causality: Thorough washing is non-negotiable in SPPS. It removes all traces of
piperidine, which would otherwise neutralize the subsequent coupling reagents and
prevent peptide bond formation.

e Amino Acid Activation and Coupling (Peptide Bond Formation):

[¢]

In a separate vial, dissolve 3 equivalents of Fmoc-Ala-OH (1.5 mmol, 467 mg) and 2.9
equivalents of HBTU (1.45 mmol, 550 mg) in 5 mL of DMF.

[¢]

Add 6 equivalents of DIPEA (3.0 mmol, 522 uL) to the activation mixture.

[e]

Immediately add the activated amino acid solution to the resin.

o

Agitate at room temperature for 1-2 hours.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://chempep.com/fmoc-solid-phase-peptide-synthesis/
https://chempep.com/fmoc-solid-phase-peptide-synthesis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Causality: The carboxylic acid of Fmoc-Ala-OH is activated by HBTU to form a highly
reactive OBt-ester, which is susceptible to nucleophilic attack by the free amine on the
threoninol.[12] DIPEA acts as a non-nucleophilic base to facilitate the reaction. Using a
slight excess of reagents drives the coupling reaction to completion, ensuring a high yield.

e Final Wash and Storage:

(¢]

Drain the coupling solution.

o Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (2 x
10 mL).

o Dry the resin under a high vacuum for several hours.

o Causality: The final washes remove unreacted reagents and byproducts. A final wash with
a volatile solvent like DCM or MeOH aids in rapid drying. The resin is now ready for the
next coupling cycle.

Characterization and Quality Control

The identity and purity of Fmoc-Threoninol are typically confirmed using a combination of
spectroscopic and chromatographic techniques.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used to confirm the
chemical structure. Key signals include the aromatic protons of the Fmoc group, the
characteristic resonances of the threoninol backbone, and the carbamate proton.[13]

e Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Expect to
see characteristic peaks for the N-H stretch, O-H stretch (from the alcohol groups), a strong
C=0 stretch from the carbamate, and aromatic C-H stretches from the fluorenyl group.[13]

¢ High-Performance Liquid Chromatography (HPLC): Purity is most commonly assessed using
reverse-phase HPLC, which should show a single major peak for the pure compound.[1]

¢ Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound,
providing definitive evidence of its identity.[14]
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Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of Fmoc-Threoninol.

o Storage: The compound should be stored in a tightly sealed container at 2-8°C.[6][9] It
should be protected from moisture and light to prevent degradation. For long-term storage,
an inert atmosphere (argon or nitrogen) is recommended.

o Handling: Use standard personal protective equipment (PPE), including safety glasses,
gloves, and a lab coat.[8] Avoid inhalation of the powder by working in a well-ventilated area
or a fume hood.[8]

 Stability and Reactivity: Fmoc-Threoninol is stable under recommended storage conditions.
However, it is incompatible with strong oxidizing agents.[8] The Fmoc group is sensitive to
basic conditions, and the hydroxyl groups can undergo esterification under certain acidic
conditions. Hazardous decomposition can occur at high temperatures, producing oxides of
carbon and nitrogen.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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